Methyl 2-(4-hydroxyphenoxy)propanoate
Overview
Description
Methyl 2-(4-hydroxyphenoxy)propanoate is a chemical compound that can be synthesized from precursors such as 2-(4-hydroxyphenyl)acetic acid. This compound is structurally characterized by the presence of a hydroxyphenoxy group attached to a propanoate moiety. It is related to various other compounds that have been synthesized and studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, starting from simple precursors. For instance, the synthesis of (2S,4R)-5,5-dichloroleucine was reported to begin with (S)-methyl 2-(hydroxymethyl)propanoate, indicating that similar starting materials could be used for the synthesis of methyl 2-(4-hydroxyphenoxy)propanoate . Another related synthesis involves the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce an acetyl chloride intermediate, which is then further reacted to obtain the desired product . These methods highlight the importance of selecting appropriate starting materials and reagents to achieve the target molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-(4-hydroxyphenoxy)propanoate can be analyzed using various spectroscopic techniques, including FTIR, UV-Vis, and NMR spectroscopy, as well as computational methods like density functional theory (DFT) . These analyses provide detailed information about the bond lengths, angles, and overall geometry of the molecule. For instance, the study of a related alkylaminophenol compound revealed compatibility between theoretical and experimental molecular properties .
Chemical Reactions Analysis
The reactivity of compounds containing the hydroxyphenoxy group can be influenced by the presence of other functional groups. For example, the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide at different pH levels leads to the formation of complex mixtures of volatile compounds, many of which contain sulfur . These reactions are significant in understanding the flavor chemistry of heated foods. The chemical behavior of methyl 2-(4-hydroxyphenoxy)propanoate could be similarly complex and context-dependent.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(4-hydroxyphenoxy)propanoate can be inferred from studies on related compounds. For instance, the solubility, melting point, and boiling point can be predicted based on the molecular structure and the presence of functional groups. The compound's reactivity, stability, and interactions with biological systems can be explored through experimental and computational studies, such as molecular docking simulations . These properties are crucial for understanding the potential applications of the compound in various fields, including pharmaceuticals and materials science.
Safety And Hazards
The safety information available indicates that “Methyl 2-(4-hydroxyphenoxy)propanoate” has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302, H312, and H332 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
methyl 2-(4-hydroxyphenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSCNGPNOYZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225645 | |
Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxyphenoxy)propanoate | |
CAS RN |
60075-04-9 | |
Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60075-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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